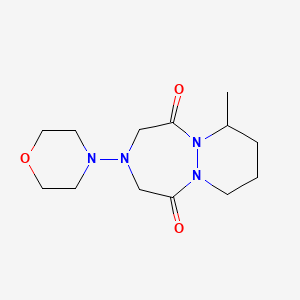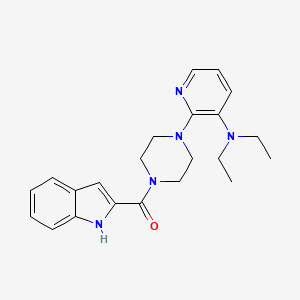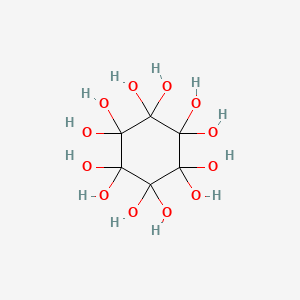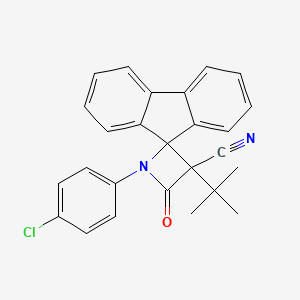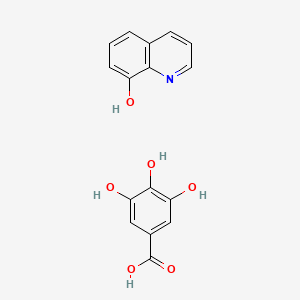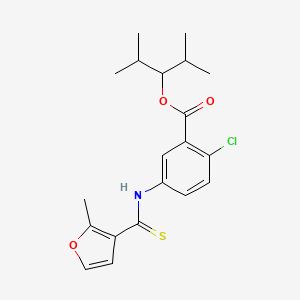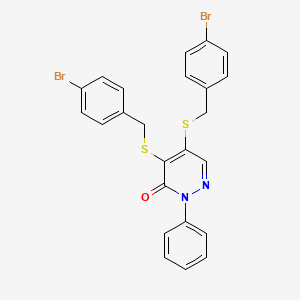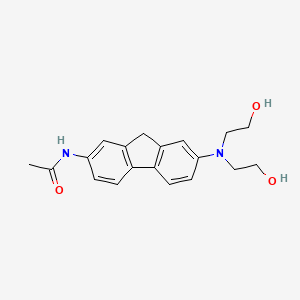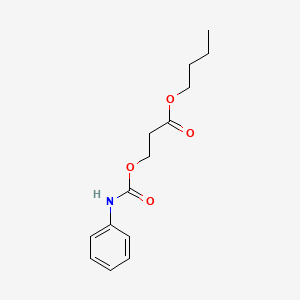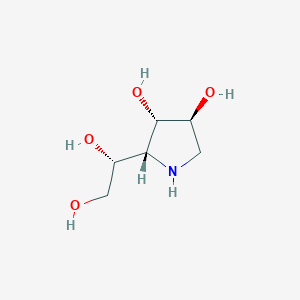
3,4-Pyrrolidinediol, 2-((1S)-1,2-dihydroxyethyl)-, (2R,3S,4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dideoxy-1,4-imino-D-glucitol is a naturally occurring pyrrolidine alkaloid. It is known for its potent inhibitory effects on glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of diseases such as diabetes and viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dideoxy-1,4-imino-D-glucitol can be synthesized through various methods. One common approach involves the conversion of 2,3,5,6-tetra-O-benzyl-D-galactofuranose into its oxime, followed by treatment with methanesulphonyl chloride. This intermediate is then subjected to reductive cyclization using sodium borohydride/cobalt(II) chloride, followed by hydrogenolysis under acidic conditions to yield 1,4-dideoxy-1,4-imino-D-glucitol hydrochloride .
Industrial Production Methods: Industrial production methods for 1,4-Dideoxy-1,4-imino-D-glucitol are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for research and therapeutic purposes.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dideoxy-1,4-imino-D-glucitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reductive cyclization is a key step in its synthesis.
Substitution: N-substitution reactions are common, where different substituents are introduced to modify its inhibitory properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride and cobalt(II) chloride are commonly used in reductive cyclization.
Substitution: Various alkylating agents can be used for N-substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the conditions used.
Reduction Products: 1,4-Dideoxy-1,4-imino-D-glucitol hydrochloride.
Substitution Products: N-substituted derivatives with varying inhibitory properties.
Scientific Research Applications
1,4-Dideoxy-1,4-imino-D-glucitol has a wide range of scientific research applications:
Chemistry: It is used as a glycosidase inhibitor in various chemical studies.
Biology: The compound is studied for its effects on glycosidase enzymes in biological systems.
Medicine: It has potential therapeutic applications in the treatment of diabetes, viral infections, and lysosomal storage disorders.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in enzymology
Mechanism of Action
1,4-Dideoxy-1,4-imino-D-glucitol exerts its effects by inhibiting glycosidases. It mimics the transition state of glycosidase-catalyzed reactions, thereby binding to the active site of the enzyme and preventing the hydrolysis of glycosidic bonds. This inhibition can modulate various biological processes, making it a valuable tool in therapeutic applications .
Comparison with Similar Compounds
1,4-Dideoxy-1,4-imino-D-mannitol: Another glycosidase inhibitor with similar properties.
1,4-Dideoxy-1,4-imino-D-arabinitol: Known for its potent inhibitory effects on glycogen phosphorylase.
Deoxynojirimycin: An iminosugar with therapeutic applications in diabetes and viral infections.
Uniqueness: 1,4-Dideoxy-1,4-imino-D-glucitol stands out due to its specific inhibitory effects on glycosidases and its potential therapeutic applications. Its unique structure allows for selective inhibition, making it a valuable compound in both research and therapeutic contexts .
Properties
CAS No. |
24578-06-1 |
|---|---|
Molecular Formula |
C6H13NO4 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(2R,3S,4S)-2-[(1R)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO4/c8-2-4(10)5-6(11)3(9)1-7-5/h3-11H,1-2H2/t3-,4-,5+,6+/m0/s1 |
InChI Key |
RVNSAAIWCWTCTJ-UNTFVMJOSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H](N1)[C@H](CO)O)O)O |
Canonical SMILES |
C1C(C(C(N1)C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Naphtho[2,1-f][1]benzothiole-7,11-dione](/img/structure/B12788816.png)
